2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl anilides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethoxyaniline, is reacted with chlorosulfonic acid to form 3,4-dimethoxyphenylsulfonyl chloride.
Coupling with 4-methylaniline: The sulfonyl chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine to form the sulfonyl anilide intermediate.
Acylation with 4-fluoroacetyl chloride: The intermediate is then acylated with 4-fluoroacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl)acetamide
- N-(4-methylanilino)-2-(N-(3,4-dimethoxyphenyl)sulfonyl)acetamide
Uniqueness
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-16-4-10-19(11-5-16)26(15-23(27)25-18-8-6-17(24)7-9-18)32(28,29)20-12-13-21(30-2)22(14-20)31-3/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGMZCXZPQSTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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